molecular formula C17H20N4O4S B6575999 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 303969-88-2

8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6575999
CAS No.: 303969-88-2
M. Wt: 376.4 g/mol
InChI Key: PSHDRRNFRPMGHA-UHFFFAOYSA-N
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Description

The compound “8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” has a molecular formula of C17H20N4O4S . It is a complex organic compound with potential applications in various fields .

Properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-10-3-5-11(6-4-10)7-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-9-12(23)8-22/h3-6,12,22-23H,7-9H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDRRNFRPMGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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